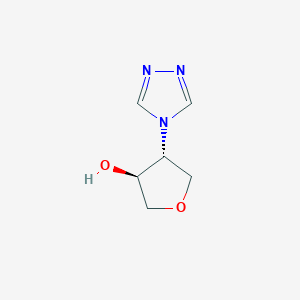

rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans

Beschreibung

rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans is a chiral oxolane (tetrahydrofuran) derivative substituted with a 1,2,4-triazole moiety at the 4-position and a hydroxyl group at the 3-position. Its trans configuration indicates the stereochemical arrangement of the hydroxyl and triazole groups on the oxolane ring. The compound is typically synthesized as a racemic mixture (rac), implying equal proportions of (3R,4S) and (3S,4R) enantiomers.

Key molecular properties reported in the literature include:

This compound is utilized as a building block in organic synthesis, particularly in medicinal chemistry for constructing heterocyclic scaffolds (). Its trans configuration and polar functional groups (hydroxyl and triazole) may influence solubility and reactivity in downstream applications.

Eigenschaften

Molekularformel |

C6H9N3O2 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

(3S,4R)-4-(1,2,4-triazol-4-yl)oxolan-3-ol |

InChI |

InChI=1S/C6H9N3O2/c10-6-2-11-1-5(6)9-3-7-8-4-9/h3-6,10H,1-2H2/t5-,6-/m1/s1 |

InChI-Schlüssel |

GAGIGKDZMCBYQP-PHDIDXHHSA-N |

Isomerische SMILES |

C1[C@H]([C@@H](CO1)O)N2C=NN=C2 |

Kanonische SMILES |

C1C(C(CO1)O)N2C=NN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-ol, trans“ umfasst in der Regel die folgenden Schritte:

Bildung des Triazolrings: Dies kann durch eine Click-Chemie-Reaktion zwischen einem Azid und einem Alkin erreicht werden.

Bildung des Oxolanrings: Der Oxolanring kann durch Cyclisierungsreaktionen unter Beteiligung von Diolen oder Epoxiden synthetisiert werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der Synthesewege für die großtechnische Produktion beinhalten, wobei der Schwerpunkt auf Ausbeute, Reinheit und Kosteneffizienz liegt. Dies könnte Folgendes umfassen:

Katalyse: Verwendung von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeiten und Selektivität.

Grüne Chemie: Implementierung umweltfreundlicher Lösungsmittel und Reagenzien.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen und möglicherweise Oxoderivate bilden.

Reduktion: Reduktionsreaktionen könnten zu Alkoholen oder Aminen führen.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Sulfonate.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So könnte beispielsweise die Oxidation zu Ketonen oder Aldehyden führen, während die Substitution Halogenide oder andere funktionelle Gruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol has shown promising antifungal activities similar to established triazole antifungals like fluconazole. Its mechanism involves the inhibition of fungal growth by disrupting ergosterol biosynthesis. The compound's efficacy against various fungal strains suggests its potential as a therapeutic agent in treating fungal infections.

Antibacterial Properties

Research indicates that compounds with a triazole core can exhibit significant antibacterial activity. Rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol may similarly inhibit bacterial growth through mechanisms that are still under investigation . Studies have demonstrated that derivatives of triazoles can serve as effective inhibitors against various bacterial strains.

Synthesis and Characterization

The synthesis of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol can be achieved through multiple synthetic pathways involving the formation of the oxolane ring followed by the introduction of the triazole moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Recent studies have focused on evaluating the antimicrobial and anticancer properties of compounds containing triazole structures. For instance:

- Antimicrobial Activity : A study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol may possess similar properties .

- Anticancer Potential : Research has indicated that compounds with triazole cores can act as inhibitors targeting thymidylate synthase (an enzyme critical for DNA synthesis), thereby exhibiting anticancer effects. This opens avenues for further exploration into rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol's potential in cancer therapy .

Wirkmechanismus

The mechanism of action of “rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans” would depend on its specific application. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans with structurally analogous oxolane derivatives (–13):

Key Comparative Insights:

Substituent Effects :

- Triazole vs. Pyrazole/Pyrrolidine : The 1,2,4-triazole group (in the reference compound) offers distinct hydrogen-bonding and π-stacking capabilities compared to pyrazole or pyrrolidine substituents. Triazoles are often employed in drug design for their metabolic stability ().

- Hydroxyl vs. Amine : The hydroxyl group in the reference compound contrasts with the amine group in rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis , altering solubility and reactivity ().

Stereochemical Impact :

- The trans configuration of the reference compound may confer different steric and electronic properties compared to cis isomers (e.g., ), affecting interactions with biological targets.

Commercial Availability: Many analogues (e.g., cyclopropylamino or propan-2-yl derivatives) are marketed as building blocks by suppliers like Enamine and CymitQuimica, with prices ranging from €388–€2,731 per gram ().

Notes

Molecular Formula Discrepancy : The molecular formula C₇H₁₀N₂O reported for the reference compound () conflicts with theoretical calculations (expected formula: C₆H₉N₃O₂ for oxolan-3-ol + 1,2,4-triazole). This discrepancy warrants further experimental verification.

Synthetic Utility : The dihydrochloride salt of related compounds (e.g., rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-amine dihydrochloride ) is commercially available, suggesting improved solubility for ionic intermediates ().

Research Gaps : Detailed pharmacological or thermodynamic data (e.g., logP, melting points) are absent in the provided evidence, highlighting opportunities for future studies.

Biologische Aktivität

The compound rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10N4O

- Molecular Weight : 155.1546 g/mol

- LogP : -1.67

- Hydrogen Bond Acceptors (HBA) : 4

- Hydrogen Bond Donors (HBD) : 1

- Topological Polar Surface Area (TPSA) : 60.17 Ų

The biological activity of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that compounds with similar structures exhibit significant inhibition against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Neuropharmacological Effects : There is emerging evidence suggesting that triazole compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Biological Activity Data

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol against Candida albicans. The compound showed promising results with an IC50 value indicating effective inhibition at low concentrations.

Case Study 2: Neuropharmacological Evaluation

Research involving the administration of rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol in rodent models demonstrated a decrease in anxiety-like behaviors. This suggests potential applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.